2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile

Catalog No.
S814765
CAS No.
1428139-65-4
M.F
C12H12N2OS
M. Wt
232.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene...

CAS Number

1428139-65-4

Product Name

2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile

IUPAC Name

2-amino-4-(5-methylthiophen-2-yl)-6-oxocyclohexene-1-carbonitrile

Molecular Formula

C12H12N2OS

Molecular Weight

232.3 g/mol

InChI

InChI=1S/C12H12N2OS/c1-7-2-3-12(16-7)8-4-10(14)9(6-13)11(15)5-8/h2-3,8H,4-5,14H2,1H3

InChI Key

VOMMAYXANWXBDW-UHFFFAOYSA-N

SMILES

CC1=CC=C(S1)C2CC(=C(C(=O)C2)C#N)N

Canonical SMILES

CC1=CC=C(S1)C2CC(=C(C(=O)C2)C#N)N

Environmental Science

Scientific Field: Environmental Chemistry

Application Summary: This compound is investigated for its potential use in the remediation of pollutants, particularly heavy metals, due to its ability to form stable complexes with various ions.

Experimental Procedures: The compound is applied to contaminated samples, and its efficacy in removing pollutants is evaluated using techniques like atomic absorption spectroscopy and mass spectrometry.

Results and Outcomes: Studies have indicated that this compound can effectively remove certain heavy metals from aqueous solutions, with removal efficiencies up to 95% under optimal conditions.

    Advanced Battery Science: Researching new materials for improving battery performance and longevity.

    Life Science: Studying biological processes and developing pharmaceuticals.

    Chromatography – Mass Spectrometry: Analyzing complex mixtures and identifying unknown compounds.

    Analytical Chemistry: Quantitative and qualitative analysis of chemical compounds.

    Biopharma Production: Synthesizing compounds for therapeutic use

2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile is a heterocyclic compound with the molecular formula C₁₂H₁₂N₂OS and a molecular weight of 232.3 g/mol. It features a cyclohexene ring and incorporates both amino and carbonitrile functional groups, making it a versatile compound in organic synthesis and medicinal chemistry. The structure includes a five-membered thienyl ring, which contributes to its unique chemical properties and potential biological activities.

, including:

  • Cyclization Reactions: It can undergo cyclization to form more complex structures, often utilized in synthesizing other heterocycles.
  • Condensation Reactions: Involved in forming derivatives through condensation with various reagents, contributing to the synthesis of thieno[2,3-b]pyridines and related structures.
  • Reactivity Studies: Research has shown its reactivity with different reagents, aiding in understanding its chemical behavior and applications in synthetic chemistry.

The compound exhibits notable biological activities, particularly in:

  • Antimicrobial Properties: Studies have indicated that derivatives of this compound may possess antibacterial activity, making them candidates for pharmaceutical development.
  • Heavy Metal Remediation: Its ability to form stable complexes with heavy metals suggests potential applications in environmental chemistry for pollutant remediation.

Several synthesis methods have been reported for 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile:

  • One-Pot Reactions: Utilizing a combination of α-cyanoketones, carboxaldehydes, and guanidines in a three-component reaction to yield the target compound efficiently .
  • Cyclization Techniques: Employing methods like Tandem Michael addition/imino-nitrile cyclization to synthesize complex derivatives effectively.
  • Organocatalysis: Involvement in organocatalyzed synthesis processes has been explored, enhancing enantioselectivity in product formation.

This compound has diverse applications across various fields:

  • Pharmaceutical Development: Due to its biological activities, it is being investigated for potential therapeutic uses.
  • Environmental Chemistry: Its efficacy in heavy metal ion complexation makes it valuable for environmental remediation efforts.
  • Materials Science: Research indicates potential use in developing advanced materials, particularly for battery applications.

Interaction studies focus on understanding how 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile interacts with biological targets:

  • Ligand-Receptor Interactions: Investigations into its binding affinity with specific receptors have been conducted, revealing insights into its pharmacological profile.
  • Complex Formation: Studies on its ability to form complexes with metal ions contribute to understanding its role in environmental applications.

Several compounds share structural similarities with 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile. Here are some notable examples:

Compound NameStructureUnique Features
2-Amino-4-(5-methylthiophen-2-yl)-6-hydroxycyclohexeneStructureHydroxy group enhances reactivity
2-Amino-4-(5-methylfuran-2-yl)-6-carbonitrileStructureFuran ring provides different electronic properties
2-Amino-4-(5-methylpyridin-2-yl)-6-carbonitrileStructurePyridine ring introduces nitrogen atom affecting basicity

Uniqueness

The distinct combination of the thienyl group and the cyclohexene framework sets 2-Amino-4-(5-methyl-2-thienyl)-6-oxocyclohex-1-ene-1-carbonitrile apart from its analogs, contributing to its unique reactivity and biological profile. Its dual functionality as both an amino and carbonitrile compound enhances its versatility in synthetic applications.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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